

CAS number and molecular structure of 4-(2,3-Dimethylbenzoyl)isoquinoline.

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Compound of Interest

Compound Name: 4-(2,3-Dimethylbenzoyl)isoquinoline

Cat. No.: B1454225

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An In-depth Technical Guide to 4-(2,3-Dimethylbenzoyl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-(2,3-Dimethylbenzoyl)isoquinoline**, a novel isoquinoline derivative. Due to the limited availability of direct experimental data for this specific compound, this document outlines a putative molecular structure, predicted physicochemical properties, and a plausible synthetic pathway based on established chemical principles. Furthermore, this guide presents biological activity and quantitative data from structurally analogous compounds to provide a foundational understanding for future research and development. The information is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery, facilitating further investigation into this and related chemical entities.

Molecular Structure and Physicochemical Properties

While a CAS number for **4-(2,3-Dimethylbenzoyl)isoquinoline** has not been officially assigned, its molecular structure can be inferred from its IUPAC name. The structure consists

of an isoquinoline ring substituted at the 4-position with a 2,3-dimethylbenzoyl group.

Molecular Formula: C₁₈H₁₅NO

Molecular Weight: 261.32 g/mol

A table summarizing the predicted physicochemical properties is presented below. These values are estimations derived from computational models and should be confirmed through experimental analysis.

Property	Predicted Value
Molecular Formula	C ₁₈ H ₁₅ NO
Molecular Weight	261.32 g/mol
XLogP3	3.8
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	2
Exact Mass	261.115364 g/mol
Topological Polar Surface Area	30.0 Å ²

Putative Synthesis Pathway

A potential synthetic route for **4-(2,3-Dimethylbenzoyl)isoquinoline** is proposed, leveraging established methodologies for the synthesis of isoquinoline derivatives. The following experimental protocol outlines a multi-step synthesis.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 4-Bromoisquinoline This intermediate can be synthesized from isoquinoline through a bromination reaction, or it can be commercially sourced.

Step 2: Suzuki Coupling Reaction A Suzuki coupling reaction between 4-bromoisquinoline and (2,3-dimethylphenyl)boronic acid can be employed to form the carbon-carbon bond between

the isoquinoline and the dimethylphenyl moieties.

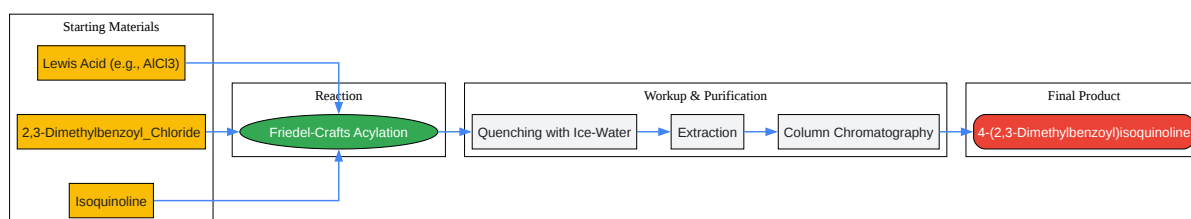
- Materials: 4-bromoisoquinoline, (2,3-dimethylphenyl)boronic acid, palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$), a base (e.g., K_2CO_3), and a suitable solvent (e.g., toluene/ethanol/water mixture).
- Procedure:
 - To a reaction vessel, add 4-bromoisoquinoline (1 equivalent), (2,3-dimethylphenyl)boronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
 - Purge the vessel with an inert gas (e.g., argon or nitrogen).
 - Add the degassed solvent mixture and the palladium catalyst (0.05 equivalents).
 - Heat the reaction mixture at reflux (approximately 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
 - Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product via column chromatography to yield 4-(2,3-dimethylphenyl)isoquinoline.

Step 3: Oxidation to 4-(2,3-Dimethylbenzoyl)isoquinoline The final step involves the oxidation of the methyl group on the benzoyl moiety to a carbonyl group. A more direct approach would be a Friedel-Crafts acylation of isoquinoline with 2,3-dimethylbenzoyl chloride, though this may lead to issues with regioselectivity. A more controlled synthesis is outlined below.

- Alternative Friedel-Crafts Acylation:

- To a cooled solution of isoquinoline in a suitable solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst (e.g., AlCl_3).
- Slowly add 2,3-dimethylbenzoyl chloride to the mixture.
- Allow the reaction to proceed at a controlled temperature, monitoring by TLC.
- Upon completion, quench the reaction with ice-water and perform an aqueous workup.
- Extract the product, dry the organic layer, and purify by column chromatography.

The following diagram illustrates the proposed synthetic workflow.



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Caption: Proposed workflow for the synthesis of **4-(2,3-Dimethylbenzoyl)isoquinoline**.

Biological Activity of Structurally Related Compounds

While direct biological data for **4-(2,3-Dimethylbenzoyl)isoquinoline** is unavailable, the broader class of isoquinoline derivatives exhibits a wide range of pharmacological activities.^[1]

Benzylisoquinoline alkaloids, for instance, are known for their diverse biological effects, including antimicrobial, antimalarial, and cytotoxic properties.[\[2\]](#)[\[3\]](#)

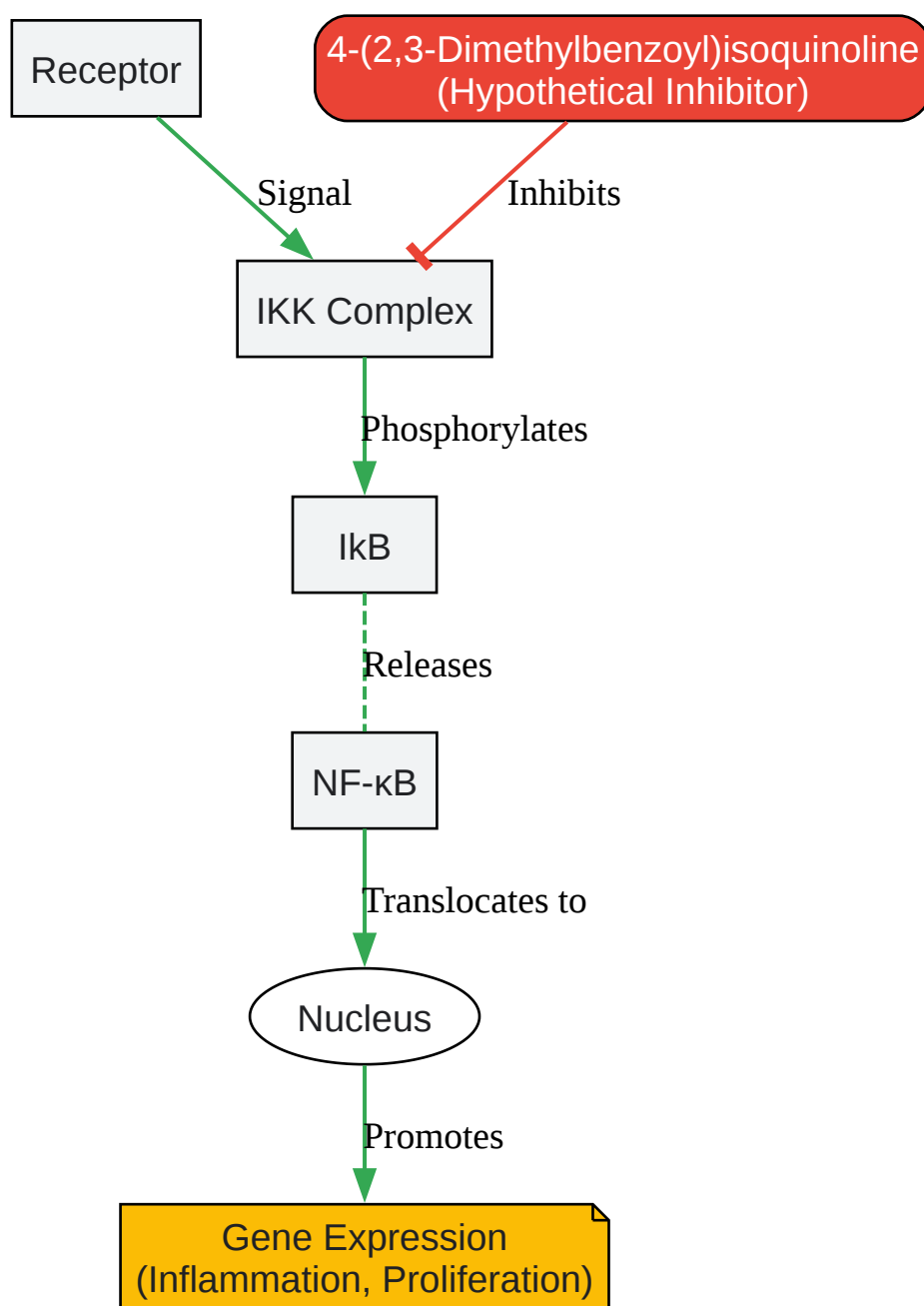
The following table summarizes the biological activities of some substituted isoquinoline compounds. This information provides a basis for predicting the potential therapeutic applications of **4-(2,3-Dimethylbenzoyl)isoquinoline**.

Compound Class	Example	Biological Activity	Reference
Benzylisoquinolines	Papaverine	Vasodilator	[4]
Berberine	Antimicrobial, Anti-inflammatory	[5] [6]	
Substituted Isoquinolin-1-ones	Various Derivatives	Inhibition of Tumor Necrosis Factor Alpha (TNF α)	[7]
C4-Substituted Isoquinolines	N-(1-piperidinethyl)-4-isoquinolinepropenamide	Cytotoxicity in NSCLC-N16-L16 cell line	[8] [9]
Tetrahydroisoquinolines	Various Alkyl Derivatives	Cytotoxic and Antimicrobial Effects	[10]

Hypothetical Signaling Pathway Involvement

Based on the known activities of related isoquinoline compounds, particularly those with anti-inflammatory and cytotoxic effects, it is plausible that **4-(2,3-Dimethylbenzoyl)isoquinoline** could interact with signaling pathways involved in cell proliferation and inflammation. For example, inhibition of TNF α production by some isoquinolin-1-ones suggests a potential interaction with the NF- κ B signaling pathway.[\[7\]](#)

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound of this structural class.



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Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This technical guide has provided a foundational overview of **4-(2,3-Dimethylbenzoyl)isoquinoline**, a compound for which direct experimental data is currently lacking. The proposed molecular structure, predicted properties, and a plausible synthetic route

offer a starting point for its chemical synthesis and characterization. The biological activities of structurally related compounds suggest that this novel molecule may possess interesting pharmacological properties, particularly in the areas of anti-inflammatory and anticancer research.

Future research should focus on the successful synthesis and purification of **4-(2,3-Dimethylbenzoyl)isoquinoline**. Following its synthesis, comprehensive structural elucidation using techniques such as NMR, IR, and mass spectrometry is imperative. Subsequent in vitro and in vivo studies will be necessary to determine its actual biological activities and to validate the hypothetical signaling pathway interactions proposed in this guide. This systematic approach will be crucial in uncovering the therapeutic potential of this and other novel isoquinoline derivatives.

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